molecular formula C10H12ClF2N B1653321 3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride CAS No. 1803600-15-8

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B1653321
CAS No.: 1803600-15-8
M. Wt: 219.66
InChI Key: KHQFWPNPCZVNMM-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H11F2N·HCl It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced aromatic rings or aliphatic chains.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: Potential use in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenyl group may enhance binding affinity and specificity towards these targets, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylazetidine hydrochloride: Similar structure but lacks the fluorine atoms, which may result in different reactivity and biological activity.

    3-(2,4-Dichlorophenyl)methylazetidine hydrochloride: Contains chlorine atoms instead of fluorine, potentially altering its chemical properties and interactions.

    3-(2,4-Difluorophenyl)azetidine hydrochloride: Similar but without the methyl group, which may affect its steric and electronic properties.

Uniqueness

3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQFWPNPCZVNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-15-8
Record name Azetidine, 3-[(2,4-difluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4-difluorophenyl)methyl]azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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